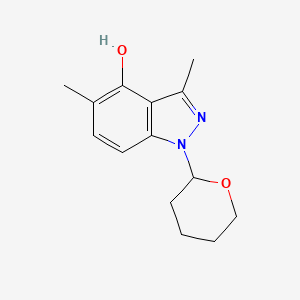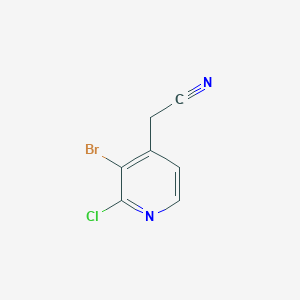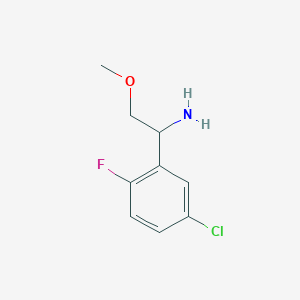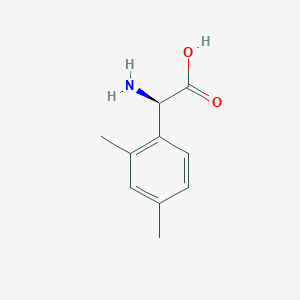
(R)-2-Amino-2-(2,4-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral glycine derivative with 2,4-dimethylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) to deprotonate the glycine derivative, allowing it to act as a nucleophile.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the desired enantiomer can be achieved through techniques such as chiral chromatography.
化学反応の分析
Types of Reactions
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid derivative can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylacetic acid: Lacks the methyl substitutions on the phenyl ring, leading to different reactivity and properties.
2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl substitution, which can influence its chemical behavior and applications.
Uniqueness
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChIキー |
RAXDTKWYXLIFNK-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)[C@H](C(=O)O)N)C |
正規SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


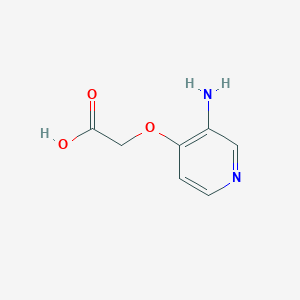
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
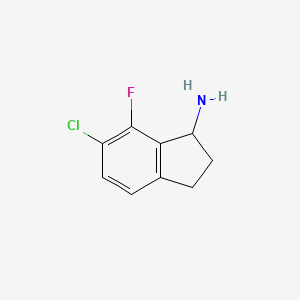
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)

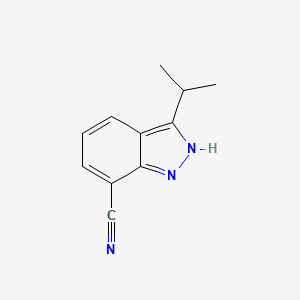
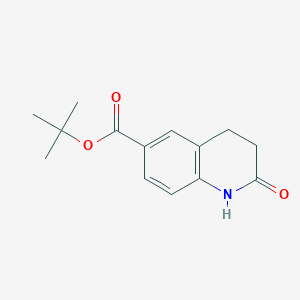
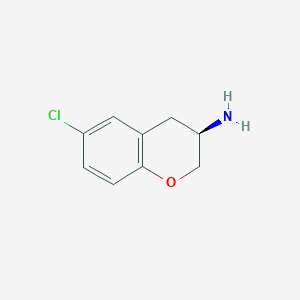
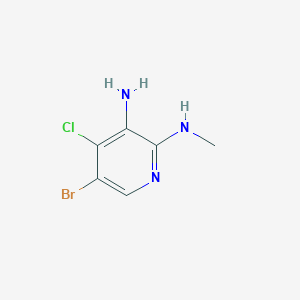
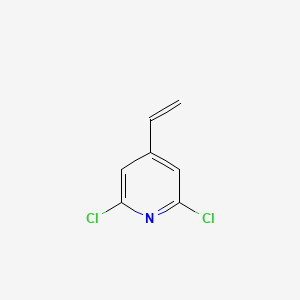
![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
